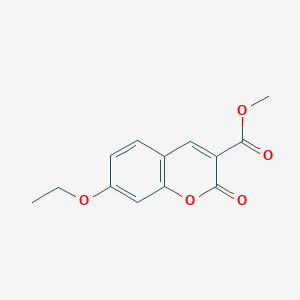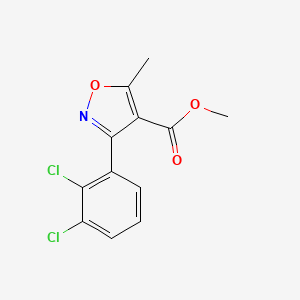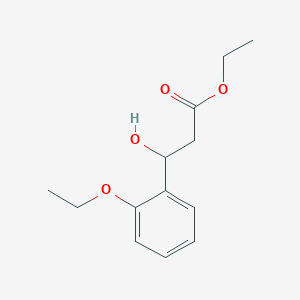
Allyl propargyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl(2-propyn-1-yl)sulfane is an organosulfur compound characterized by the presence of an allyl group and a propynyl group attached to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allyl(2-propyn-1-yl)sulfane typically involves the reaction of allyl halides with propynyl thiolates under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the allyl halide, resulting in the formation of the sulfane compound.
Industrial Production Methods: Industrial production of Allyl(2-propyn-1-yl)sulfane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Allyl(2-propyn-1-yl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where the allyl or propynyl groups are replaced by other functional groups. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Allyl(2-propyn-1-yl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Allyl(2-propyn-1-yl)sulfane involves its interaction with nucleophiles and electrophiles. The sulfur atom in the compound can form bonds with various molecular targets, leading to the formation of new chemical species. The allyl and propynyl groups provide sites for further chemical modifications, enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
- (E)-1-Allyl-2-(prop-1-en-1-yl)disulfane
- (Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane
- Allyl 1-propenyl disulfide
Comparison: Allyl(2-propyn-1-yl)sulfane is unique due to the presence of both an allyl and a propynyl group attached to the sulfur atom This structural feature distinguishes it from other similar compounds, which may have different substituents or configurations
Eigenschaften
CAS-Nummer |
89027-60-1 |
|---|---|
Molekularformel |
C6H8S |
Molekulargewicht |
112.19 g/mol |
IUPAC-Name |
3-prop-2-ynylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H8S/c1-3-5-7-6-4-2/h1,4H,2,5-6H2 |
InChI-Schlüssel |
PDTBDBRANSKXPV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)






![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)



